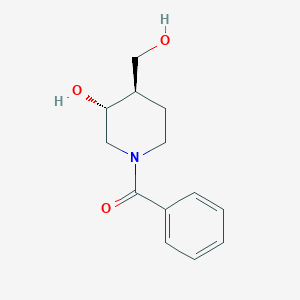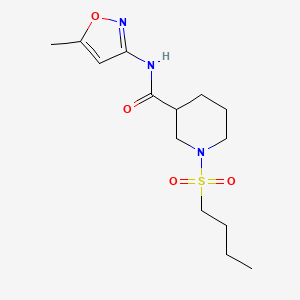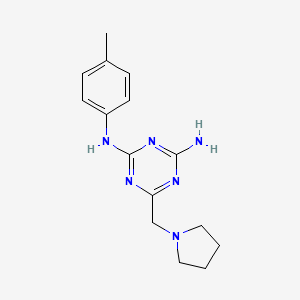
2-methylphenyl (4-methoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylphenyl (4-methoxyphenyl)acetate, also known as MPA, is a chemical compound that belongs to the class of organic compounds known as phenylacetates. It is commonly used in scientific research due to its unique properties, which make it useful in a variety of applications. In
作用机制
2-methylphenyl (4-methoxyphenyl)acetate acts by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. It has been found to reduce inflammation and pain in various animal models of inflammation and pain. Moreover, this compound has been found to have a potent inhibitory effect on the activity of COX-2, which is involved in the production of prostaglandins. This makes it useful in the treatment of various diseases such as arthritis and fever.
实验室实验的优点和局限性
The advantages of using 2-methylphenyl (4-methoxyphenyl)acetate in lab experiments include its potent anti-inflammatory and analgesic properties, which make it useful in the treatment of various diseases such as arthritis and fever. Moreover, this compound is relatively easy to synthesize, and its purity can be increased through various purification techniques. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.
未来方向
There are several future directions for the use of 2-methylphenyl (4-methoxyphenyl)acetate in scientific research. One potential direction is the development of new drugs based on this compound that exhibit improved anti-inflammatory and analgesic properties. Moreover, the use of this compound in the treatment of other diseases such as cancer and Alzheimer's disease is an area of active research. Finally, the development of new synthesis methods for this compound that are more efficient and environmentally friendly is another potential direction for future research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that exhibits potent anti-inflammatory and analgesic properties. It is widely used in scientific research due to its unique properties and has been found to be useful in the treatment of various diseases such as arthritis and fever. Moreover, the future directions for the use of this compound in scientific research are numerous, making it an exciting area of research.
合成方法
The synthesis of 2-methylphenyl (4-methoxyphenyl)acetate involves the reaction between 2-methylphenol and 4-methoxyphenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction leads to the formation of this compound as the main product. The purity of the product can be increased through various purification techniques such as recrystallization and column chromatography.
科学研究应用
2-methylphenyl (4-methoxyphenyl)acetate is widely used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of various diseases such as arthritis and fever. Moreover, this compound has been found to have a potent inhibitory effect on the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
属性
IUPAC Name |
(2-methylphenyl) 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-15(12)19-16(17)11-13-7-9-14(18-2)10-8-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDZAERUTAMUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5321536.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5321544.png)

![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321552.png)

![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4-amine](/img/structure/B5321577.png)
![6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321581.png)

